molecular formula C29H20Cl3N7O2 B14606552 2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid CAS No. 61038-81-1

2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid

Cat. No.: B14606552
CAS No.: 61038-81-1
M. Wt: 604.9 g/mol
InChI Key: NILXHYHACKPKFM-UHFFFAOYSA-N
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Description

2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid is a complex organic compound that features a diazenyl group attached to a benzoic acid moiety This compound is characterized by the presence of multiple chloroanilino groups attached to a pyrimidine ring, making it a highly substituted and functionalized molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2,4,6-trichloropyrimidine with aniline derivatives under controlled conditions to introduce the chloroanilino groups. The diazenyl group is then introduced through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, followed by coupling with benzoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine or other reduced forms.

    Substitution: The chloroanilino groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, while the chloroanilino groups may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-chloroanilino)pyrimidine: Lacks the diazenyl and benzoic acid groups but shares the pyrimidine core and chloroanilino substituents.

    2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid: Similar structure but with methoxy groups instead of chloroanilino groups.

Uniqueness

2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid is unique due to the combination of its diazenyl group, chloroanilino substituents, and benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61038-81-1

Molecular Formula

C29H20Cl3N7O2

Molecular Weight

604.9 g/mol

IUPAC Name

2-[[2,4,6-tris(4-chloroanilino)pyrimidin-5-yl]diazenyl]benzoic acid

InChI

InChI=1S/C29H20Cl3N7O2/c30-17-5-11-20(12-6-17)33-26-25(39-38-24-4-2-1-3-23(24)28(40)41)27(34-21-13-7-18(31)8-14-21)37-29(36-26)35-22-15-9-19(32)10-16-22/h1-16H,(H,40,41)(H3,33,34,35,36,37)

InChI Key

NILXHYHACKPKFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=C(N=C(N=C2NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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